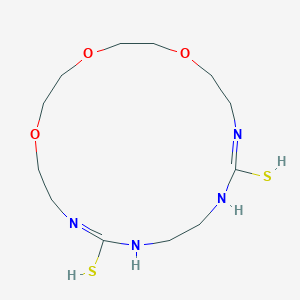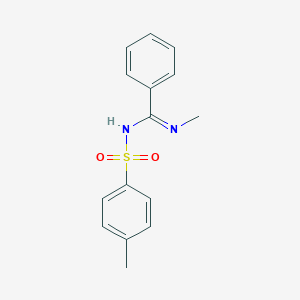
(E)-N-methyl-N'-tosylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-methyl-N’-tosylbenzimidamide is an organic compound characterized by the presence of a benzimidazole ring substituted with a tosyl group and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-N’-tosylbenzimidamide typically involves the reaction of benzimidazole with tosyl chloride in the presence of a base, followed by methylation. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for (E)-N-methyl-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-methyl-N’-tosylbenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Major Products Formed
Substitution: Formation of N-substituted benzimidamides.
Reduction: Formation of N-methylbenzimidazole.
Oxidation: Formation of sulfonyl derivatives.
Scientific Research Applications
(E)-N-methyl-N’-tosylbenzimidamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-methyl-N’-tosylbenzimidamide involves its interaction with molecular targets through its functional groups. The tosyl group can act as a leaving group in substitution reactions, while the benzimidazole ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzimidazole: Lacks the tosyl group, leading to different reactivity and applications.
N-tosylbenzimidazole: Lacks the N-methyl group, affecting its solubility and biological activity.
Benzimidazole: The parent compound, which serves as a core structure for many derivatives.
Uniqueness
(E)-N-methyl-N’-tosylbenzimidamide is unique due to the presence of both the N-methyl and tosyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
N'-methyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-8-10-14(11-9-12)20(18,19)17-15(16-2)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDAIAUICOKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


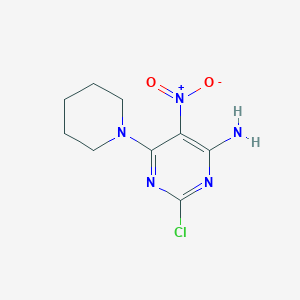
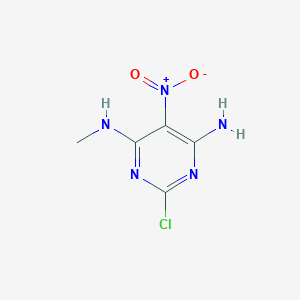

![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
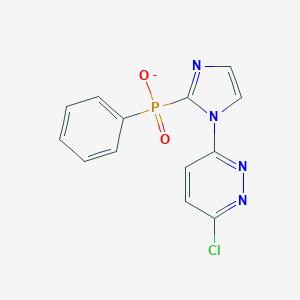
![{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B381906.png)
![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![{2-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381908.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)

